Tolonium
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Overview
Description
Toluidine blue, also known as tolonium chloride, is a blue cationic (basic) dye. It is a member of the thiazine group and has a high affinity for acidic tissue components. Toluidine blue is widely used in histology for staining tissues, particularly those rich in nucleic acids such as DNA and RNA . It is also used in clinical settings for identifying dysplasia and carcinoma in the oral cavity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Toluidine blue is synthesized through a series of chemical reactions involving the condensation of ortho-toluidine with sulfur and subsequent oxidation. The reaction conditions typically involve heating the reactants in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of toluidine blue involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring the compound meets the required standards for medical and scientific applications .
Chemical Reactions Analysis
Types of Reactions
Toluidine blue undergoes various chemical reactions, including:
Oxidation: Toluidine blue can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: Toluidine blue can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of toluidine blue .
Scientific Research Applications
Toluidine blue has a wide range of applications in scientific research:
Chemistry: It is used as a staining agent in various chemical analyses.
Medicine: It is used in clinical settings to identify dysplasia and carcinoma in the oral cavity.
Industry: Toluidine blue is used in the textile industry for dyeing fabrics.
Mechanism of Action
Toluidine blue exerts its effects by binding to acidic tissue components, such as sulfates, carboxylates, and phosphate radicals. This binding is facilitated by its high affinity for nucleic acids, allowing it to selectively stain tissues rich in DNA and RNA . The dye’s metachromatic property enables it to change color depending on the tissue components it binds to, making it a valuable tool in histological staining .
Comparison with Similar Compounds
Toluidine blue is often compared with other similar dyes, such as methylene blue and azure B. While all these dyes belong to the thiazine group and have similar staining properties, toluidine blue is unique in its high affinity for nucleic acids and its metachromatic properties . This makes it particularly useful for staining tissues with high DNA and RNA content .
List of Similar Compounds
Methylene Blue: Another thiazine dye with similar staining properties.
Azure B: A thiazine dye used in histology for staining tissues.
Properties
CAS No. |
56109-24-1 |
---|---|
Molecular Formula |
C15H16N3S+ |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium |
InChI |
InChI=1S/C15H15N3S/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13/h4-8,16H,1-3H3/p+1 |
InChI Key |
KZEUBCUXBNEMSQ-UHFFFAOYSA-O |
SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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